Clethodim's Mechanism of Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide
Clethodim's Mechanism of Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clethodim, a cyclohexanedione (CHD) herbicide, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of grasses.[1][2][3][4] Its efficacy lies in its ability to specifically target the plastidic homomeric form of ACCase found in most grass species, while exhibiting minimal impact on the heteromeric ACCase of broadleaf plants and the cytosolic ACCase in all plants, which forms the basis of its selectivity.[5] This guide provides a comprehensive overview of the molecular mechanism of Clethodim's action on ACCase, including its binding kinetics, the structural basis of its inhibitory activity, mechanisms of resistance, and detailed experimental protocols for studying its effects.
Introduction to Acetyl-CoA Carboxylase (ACCase)
Acetyl-CoA carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This two-step reaction is the first committed step in the de novo biosynthesis of fatty acids. In plants, two main isoforms of ACCase exist: a cytosolic homodimeric form and a plastidic isoform. In most broadleaf plants (dicots), the plastidic ACCase is a heteromeric complex of four distinct subunits. In contrast, grasses (monocots) possess a homomeric, multifunctional ACCase in their plastids, encoded by a single nuclear gene. This structural difference between the plastidic ACCases of grasses and broadleaf plants is the primary determinant of the selectivity of ACCase-inhibiting herbicides like Clethodim.
The ACCase enzyme is composed of three functional domains:
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Biotin Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.
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Biotin Carboxyl Carrier Protein (BCCP): Covalently attached to biotin and transfers it between the BC and CT active sites.
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Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.
Clethodim, along with other aryloxyphenoxypropionate (APP) herbicides, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase in grasses.
Mechanism of Clethodim Inhibition of ACCase
Clethodim acts as a potent, reversible, and non-competitive inhibitor of grass ACCase with respect to the substrates ATP, HCO3-, and acetyl-CoA. However, the inhibition is nearly competitive with respect to acetyl-CoA, indicating that Clethodim's binding site is at or near the acetyl-CoA binding site on the CT domain. Double-inhibition studies have suggested that the binding sites for CHDs like Clethodim and APPs overlap.
The inhibition of ACCase by Clethodim leads to a depletion of malonyl-CoA, which is essential for the synthesis of fatty acids. Fatty acids are crucial components of cell membranes, and their absence halts cell division and growth, particularly in the meristematic tissues of grasses, ultimately leading to plant death.
Molecular Binding and Interaction
While a high-resolution crystal structure of a grass ACCase CT domain in complex with Clethodim is not publicly available, molecular docking studies based on homology models have provided significant insights into the binding mechanism. These models are often based on the crystal structure of yeast ACCase.
Molecular docking studies indicate that Clethodim binds within the active site of the CT domain. The interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, studies have shown that the keto-carbonyl and ester-carbonyl groups of cyclohexanedione herbicides can form hydrogen bonds with residues such as ILE1735 and ALA1627 (yeast ACCase numbering). The precise orientation and binding energy of Clethodim within this pocket are critical for its inhibitory activity.
Quantitative Data on Clethodim Inhibition of ACCase
The inhibitory potency of Clethodim is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant population to the IC50 of the susceptible population.
| Plant Species | Biotype | Mutation | IC50 (µM) | Resistance Factor (R/S) | Reference |
| Lolium rigidum | Susceptible | Wild Type | 0.46 | - | |
| Lolium rigidum | Resistant (R1) | Ile-1781-Leu | 3.5 | 7.6 | |
| Lolium rigidum | Resistant (R2) | Ile-1781-Leu | 7.5 | 16.3 | |
| Alopecurus myosuroides | Susceptible | Wild Type | ~1 | - | |
| Alopecurus myosuroides | Resistant | Asp-2078-Gly | ~36 | 36 | |
| Setaria faberi | Susceptible | Wild Type | 2.1-7.7 | - | |
| Setaria faberi | Resistant | - | 1250 | >162 | |
| Setaria viridis | Susceptible | Wild Type | 2.1-7.7 | - | |
| Setaria viridis | Resistant | - | 3260 | >423 | |
| Barley | Susceptible | Wild Type | 0.25 | - | |
| Green Foxtail | Susceptible | Wild Type | 3.2 | - |
Mechanisms of Resistance to Clethodim
The repeated use of Clethodim has led to the evolution of resistant weed populations, primarily through target-site mutations in the ACCase gene. These mutations alter the amino acid sequence of the CT domain, reducing the binding affinity of Clethodim to its target site.
Several key mutations have been identified that confer resistance to Clethodim:
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Asp-2078-Gly: This is a well-documented mutation that confers a high level of resistance to Clethodim and other CHD and APP herbicides.
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Cys-2088-Arg: This mutation also endows a significant level of resistance to Clethodim.
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Ile-1781-Leu: While primarily associated with resistance to APP herbicides, homozygous individuals with this mutation or in combination with other mutations can exhibit resistance to Clethodim.
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Combinations of Mutations: Individual plants can possess multiple different mutant ACCase alleles, leading to complex cross-resistance patterns.
It's important to note that the level of resistance can be influenced by the specific mutation, the zygosity of the mutation (homozygous or heterozygous), and the presence of multiple resistance-endowing alleles.
Experimental Protocols
ACCase Extraction from Plant Tissue
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Harvesting: Harvest 5-10 g of fresh, young leaf tissue from the upper canopy of actively growing plants.
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Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
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Extraction Buffer: Resuspend the powder in 3 volumes of ice-cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 2 mM DTT, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone).
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Filtration and Centrifugation: Filter the homogenate through several layers of cheesecloth and centrifuge at 10,000 x g for 10 minutes at 4°C.
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Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 35-50% saturation while stirring on ice.
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Pellet Collection: Centrifuge at 20,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of resuspension buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 1 mM DTT).
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Desalting: Desalt the enzyme preparation using a Sephadex G-25 column equilibrated with the resuspension buffer.
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Protein Quantification: Determine the protein concentration of the partially purified enzyme extract using a standard method such as the Bradford assay.
Spectrophotometric ACCase Inhibition Assay
This assay couples the production of malonyl-CoA by ACCase to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase (MCR), which can be monitored by the decrease in absorbance at 340 nm.
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Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing:
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100 mM MOPS-KOH buffer, pH 7.8
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5 mM MgCl2
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15 mM NaHCO3
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2 mM ATP
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0.4 mM NADPH
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Recombinant MCR (e.g., from Chloroflexus aurantiacus)
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Partially purified ACCase extract
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Varying concentrations of Clethodim (dissolved in a suitable solvent like DMSO)
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Incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes.
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Initiation: Start the reaction by adding acetyl-CoA to a final concentration of 2 mM.
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Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
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Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each Clethodim concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the Clethodim concentration to determine the IC50 value.
Malachite Green Colorimetric ACCase Inhibition Assay
This assay measures the inorganic phosphate (Pi) released from the ATP hydrolysis during the ACCase reaction.
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Reaction Mixture: In a microplate well, prepare a reaction mixture containing:
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100 mM Tricine buffer, pH 8.0
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15 mM KCl
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3 mM MgCl2
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1 mM DTT
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0.01% BSA
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120 mM NaHCO3
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25 mM ATP
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Partially purified ACCase extract
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Varying concentrations of Clethodim
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Reaction Initiation: Start the reaction by adding acetyl-CoA to a final concentration of 4.5 mM.
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Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
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Stopping the Reaction: Stop the reaction by adding a solution containing malachite green, ammonium molybdate, and a stabilizing agent.
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Color Development and Measurement: Allow the color to develop and measure the absorbance at a wavelength of ~630 nm using a microplate reader.
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Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Determine the amount of Pi produced in each reaction. Calculate the percent inhibition for each Clethodim concentration and determine the IC50 value.
Visualizations
Caption: Signaling pathway of Clethodim's inhibitory action on ACCase.
Caption: Experimental workflow for ACCase extraction and inhibition assay.
Caption: Logical relationship of Clethodim resistance due to target-site mutation.
References
- 1. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]
- 5. experts.umn.edu [experts.umn.edu]
